

# In-Depth Technical Guide: Chemical Properties of Tetrahydrothiophene-2-carbonitrile

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## Compound of Interest

Compound Name: Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589

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## Abstract

**Tetrahydrothiophene-2-carbonitrile**, a saturated heterocyclic compound, presents a unique scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic profile. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures. Detailed experimental methodologies for synthesis and analysis, where available for analogous compounds, are presented to facilitate further research.

## Chemical and Physical Properties

**Tetrahydrothiophene-2-carbonitrile**, also known as thiolane-2-carbonitrile, is an organosulfur compound with the molecular formula  $C_5H_7NS$  and a molecular weight of 113.18 g/mol <sup>[1][2][3]</sup>. Its structure features a five-membered saturated ring (thiolane) with a nitrile group attached to the carbon atom adjacent to the sulfur.

Table 1: Physicochemical Properties of **Tetrahydrothiophene-2-carbonitrile** and Related Compounds

Property	Tetrahydrothiophene-2-carbonitrile	Tetrahydrothiophene	Thiophene-2-carbonitrile
CAS Number	112212-94-9[1][2][3]	110-01-0	1003-31-2[1][4]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NS[2]	C <sub>4</sub> H <sub>8</sub> S	C <sub>5</sub> H <sub>3</sub> NS[1][4]
Molecular Weight	113.18 g/mol [1][2][3]	88.17 g/mol	109.15 g/mol [1][4]
Melting Point	Data not available	-96 °C	Data not available
Boiling Point	Data not available	119-121 °C[5]	192 °C[1]
Density	Data not available	0.997 g/mL	1.172 g/mL at 25 °C[1]
logP (o/w)	Data not available	Data not available	1.270[2]
Refractive Index	Data not available	1.5000–1.5014 (n <sub>D</sub> 25) [5]	n <sub>20</sub> /D 1.563

## Structural Characteristics and Reactivity

The tetrahydrothiophene ring in **Tetrahydrothiophene-2-carbonitrile** is not planar and adopts a puckered or "twist" conformation to minimize ring strain.[1] This three-dimensional structure is a key feature for potential interactions with biological targets.

The reactivity of **Tetrahydrothiophene-2-carbonitrile** is primarily dictated by the sulfur atom and the nitrile group.

- Sulfur Atom:** The sulfur atom possesses lone pairs of electrons, making it a nucleophilic center. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone.[1] This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The sulfur atom can also coordinate with transition metals, acting as a ligand. [1]
- Nitrile Group:** The electron-withdrawing nature of the nitrile group makes the adjacent carbon atom and the nitrile carbon itself electrophilic.[1] This functional group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further functionalization.

## Spectroscopic Analysis

### 3.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of **Tetrahydrothiophene-2-carbonitrile** is the stretching vibration of the carbon-nitrogen triple bond ( $\text{C}\equiv\text{N}$ ) of the nitrile group. This typically appears as a sharp, strong absorption band in the region of  $2260\text{--}2240\text{ cm}^{-1}$ .

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of **Tetrahydrothiophene-2-carbonitrile**.<sup>[1]</sup> Due to the chiral center at the carbon bearing the nitrile group (C2), the protons on the tetrahydrothiophene ring are expected to exhibit complex splitting patterns. The geminal protons on the same carbon atom can be diastereotopic, leading to distinct chemical shifts and coupling constants.

While a detailed experimental spectrum for **Tetrahydrothiophene-2-carbonitrile** is not readily available, the expected proton and carbon chemical shifts can be estimated based on data for related structures.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **Tetrahydrothiophene-2-carbonitrile** are not explicitly described in the reviewed literature. However, general methods for the synthesis of the tetrahydrothiophene ring and the introduction of a nitrile group can be adapted.

### 4.1. Synthesis of the Tetrahydrothiophene Ring (General Procedure)

A common method for the synthesis of the tetrahydrothiophene core involves the reaction of a 1,4-dihaloalkane with a sulfide source. The following is a general procedure for the synthesis of the parent compound, tetrahydrothiophene, which can serve as a starting point for further functionalization.<sup>[5]</sup>

- Reaction: 1,4-Dichlorobutane is reacted with sodium sulfide in a suitable solvent such as dimethylformamide (DMF).

- Procedure: A solution of 1,4-dichlorobutane and a solution of sodium sulfide in hot water are added simultaneously to hot DMF with stirring. The reaction mixture is refluxed for several hours.
- Work-up: The product is distilled from the reaction mixture. The distillate is made alkaline, and sodium chloride is added to saturate the aqueous layer. The organic layer is separated, dried over potassium hydroxide, and purified by distillation.

#### 4.2. Introduction of the Nitrile Group

The introduction of a nitrile group at the 2-position of a pre-formed tetrahydrothiophene ring would likely involve an  $\alpha$ -functionalization strategy. This could potentially be achieved through  $\alpha$ -halogenation followed by nucleophilic substitution with a cyanide salt.

#### 4.3. Purification

Purification of **Tetrahydrothiophene-2-carbonitrile** would likely involve standard techniques such as distillation under reduced pressure or column chromatography on silica gel.

## Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathway modulation of **Tetrahydrothiophene-2-carbonitrile**, the broader class of thiophene-containing molecules has significant importance in drug discovery.[6] Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

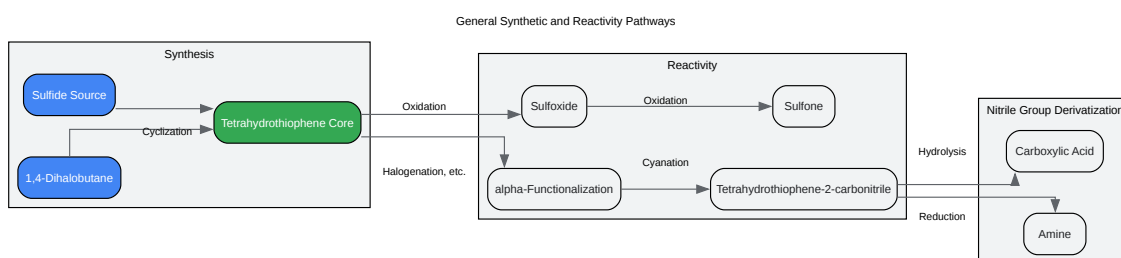
The tetrahydrothiophene scaffold, being a saturated heterocycle, offers a three-dimensional geometry that can be advantageous for specific binding to biological targets.[1] The nitrile group can participate in hydrogen bonding and other interactions within a binding site.

Further research, including biological screening and mechanistic studies, is required to elucidate the potential of **Tetrahydrothiophene-2-carbonitrile** as a pharmacologically active agent.

## Logical Relationships and Workflows

## General Synthetic and Reactivity Pathways

The following diagram illustrates the general synthetic logic and key reactivity of the tetrahydrothiophene core, which is applicable to **Tetrahydrothiophene-2-carbonitrile**.

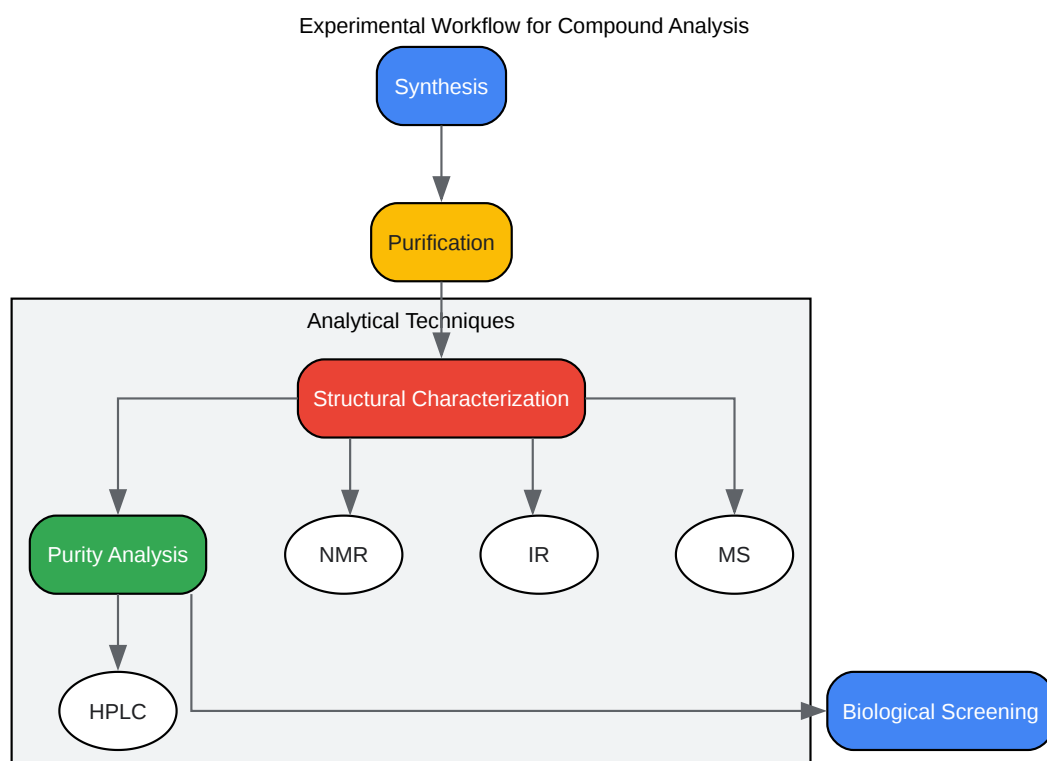


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Caption: Synthetic and reactivity pathways for the tetrahydrothiophene scaffold.

## Experimental Workflow for Compound Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized compound like **Tetrahydrothiophene-2-carbonitrile**.



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Caption: Workflow for the analysis of synthesized **Tetrahydrothiophene-2-carbonitrile**.

## Conclusion

**Tetrahydrothiophene-2-carbonitrile** is a molecule with potential for further exploration in the field of medicinal chemistry. Its saturated heterocyclic nature and the presence of reactive functional groups make it an attractive scaffold for the design of novel bioactive compounds. This guide has summarized the currently available chemical information for this compound. However, significant gaps in the experimental data, particularly regarding its physical properties, detailed synthetic and analytical procedures, and biological activity, highlight the

need for further research to fully unlock its potential. The provided information and proposed experimental workflows aim to serve as a valuable resource for scientists undertaking such investigations.

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